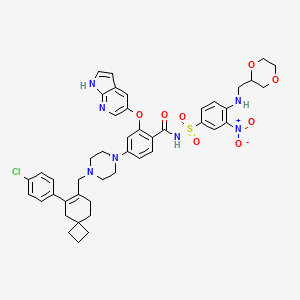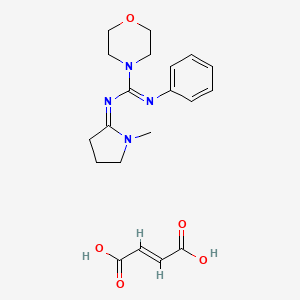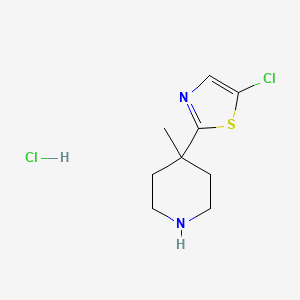
2-(6-Bromo-2-pyridinyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Bromo-2-pyridinyl)morpholine is a heterocyclic organic compound that features a bromine atom attached to the pyridine ring and a morpholine ring fused to the pyridine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Bromo-2-pyridinyl)morpholine typically involves the bromination of 2-pyridylmorpholine. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position on the pyridine ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control the reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(6-Bromo-2-pyridinyl)morpholine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the pyridine and morpholine rings.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridylmorpholine derivatives .
Applications De Recherche Scientifique
2-(6-Bromo-2-pyridinyl)morpholine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Researchers use it to study the interactions of brominated pyridine derivatives with biological targets.
Mécanisme D'action
The mechanism of action of 2-(6-Bromo-2-pyridinyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the morpholine ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-6-morpholinopyridine
- 4-(5-Bromopyridin-2-yl)morpholine
- 4-((6-Bromopyridin-2-yl)methyl)morpholine
Uniqueness
2-(6-Bromo-2-pyridinyl)morpholine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H13BrCl2N2O |
|---|---|
Poids moléculaire |
316.02 g/mol |
Nom IUPAC |
2-(6-bromopyridin-2-yl)morpholine;dihydrochloride |
InChI |
InChI=1S/C9H11BrN2O.2ClH/c10-9-3-1-2-7(12-9)8-6-11-4-5-13-8;;/h1-3,8,11H,4-6H2;2*1H |
Clé InChI |
ZSYMNJFINBSDNF-UHFFFAOYSA-N |
SMILES canonique |
C1COC(CN1)C2=NC(=CC=C2)Br.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6H-Dibenzo[b,d]pyran-6-one, 2,3,4,4a-tetrahydro-2,3,7-trihydroxy-9-methoxy-4a-methyl-, (2R,3R,4aR)-rel-](/img/structure/B12304424.png)





![5-[[[2-(4-Phenylmethoxyphenyl)cyclopropyl]amino]methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B12304471.png)

![Spirostan-12-one, 3-[[O-beta-D-glucopyranosyl-(1-->2)-O-[beta-D-xylopyranosyl-(1-->3)]-beta-D-glucopyranosyl]oxy]-, (3beta,5beta)-](/img/structure/B12304483.png)
![(2S)-2-[({[4-(4-Methoxyphenyl)oxan-4-YL]methyl}carbamoyl)amino]-3-phenylpropanoic acid](/img/structure/B12304486.png)


![(2S)-2-[(6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B12304510.png)
